molecular formula C8H14O2 B075061 3-Propylpentane-2,4-dione CAS No. 1540-35-8

3-Propylpentane-2,4-dione

Cat. No. B075061
CAS RN: 1540-35-8
M. Wt: 142.2 g/mol
InChI Key: AQGSZYZZVTYOMQ-UHFFFAOYSA-N
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Description

3-Propylpentane-2,4-dione, also known as 3-Propyl-2,4-pentanedione, is a chemical compound with the molecular formula C8H14O2 . It has an average mass of 142.196 Da and a monoisotopic mass of 142.099380 Da .


Molecular Structure Analysis

The molecular structure of 3-Propylpentane-2,4-dione is based on structures generated from information available in databases . The 3D structure may be viewed using specific software .


Physical And Chemical Properties Analysis

3-Propylpentane-2,4-dione has a density of 0.9±0.1 g/cm3, a boiling point of 197.4±13.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.4 mmHg at 25°C . The enthalpy of vaporization is 43.4±3.0 kJ/mol, and the flash point is 69.6±16.8 °C .

Scientific Research Applications

  • Quantum-chemical Calculations and Spectroscopic Studies :

    • A study involving quantum-chemical calculations and spectroscopic analyses explored the structural and tautomeric characteristics of derivatives of pentane-2,4-dione, which is structurally similar to 3-Propylpentane-2,4-dione. This research offers insights into the molecular behavior of such compounds (Maharramov et al., 2010).
  • Crystallography and Tautomerism :

    • Another study focused on the X-ray molecular structure of a 3-substituted pentane-2,4-dione, revealing it exists predominantly as an enol tautomer with a strong hydrogen bond, which is significant for understanding the molecular properties of similar β-diketones (Emsley et al., 1988).
  • Physicochemical and Solvatochromic Properties :

    • Research on azoderivatives of pentane-2,4-dione, closely related to 3-Propylpentane-2,4-dione, studied their physicochemical and solvatochromic properties. This study contributes to the understanding of the behavior of β-diketones in various solvents (Mahmudov et al., 2011).
  • Density Functional Theory (DFT) Calculations :

    • A study using DFT calculations investigated the molecular structure of derivatives of pentane-2,4-dione. This provides a theoretical basis for understanding the electron delocalization and hydrogen bond strength in these compounds, which is relevant to similar molecules like 3-Propylpentane-2,4-dione (Zahedi-Tabrizi et al., 2015).
  • Thermal Decomposition Studies :

    • An investigation into the thermal decomposition of β-diketones, including pentane-2,4-dione, sheds light on their stability and decomposition pathways. This is essential for applications that involve thermal processing of such compounds (Russell & Yee, 2005).
  • Corrosion Inhibition Research :

    • Research on ketene dithioacetal derivatives of pentane-2,4-dione highlights their potential as corrosion inhibitors. This suggests possible protective applications for metals in corrosive environments (Fiala et al., 2007).
  • Chemoselective Reactions and Synthesis :

    • A study on the chemoselective thioacetalization using a derivative of pentane-2,4-dione underlines its application in synthetic chemistry, particularly in the selective protection of functional groups (Ouyang et al., 2006).

properties

IUPAC Name

3-propylpentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-4-5-8(6(2)9)7(3)10/h8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGSZYZZVTYOMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90165511
Record name 3-Propylpentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Propylpentane-2,4-dione

CAS RN

1540-35-8
Record name 3-Propyl-2,4-pentanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1540-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Propylpentane-2,4-dione
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001540358
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Record name 1540-35-8
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Record name 3-Propylpentane-2,4-dione
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Record name 3-propylpentane-2,4-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
G Parry - 1977 - search.proquest.com
3-Substituted pentsine-2, 4-diones, CH3. CO. CHR. CO. CH3, have been prepared: R=(i) H-(ii) CH3-(iii) C2H5-(iv) n-C3H7-(V) i-C3H7-(Vi) CH2= CH-CH2-(vii) CH3CH2CH= CH-(viii) …
Number of citations: 3 search.proquest.com
J Toman, J Mindl, A Lyčka, J Klicnar… - Collection of …, 1994 - cccc.uochb.cas.cz
1,2,3-Triazolo[1,5-a]- (II) and 1,2,4-triazolo[4,3-a]quinoxaline 5-oxide (III) react with the carbanions of β-diketones and β-keto esters to give enaminones in the same way as their …
Number of citations: 3 cccc.uochb.cas.cz
W Cocker, DH Grayson - Journal of the Chemical Society, Perkin …, 1975 - pubs.rsc.org
Oxidation of β-diketones (R1CO·CR2R3·COR4) with alkaline hydrogen peroxide affords two types of acid depending upon the nature of R2 and R3. Where both of these are H, the …
Number of citations: 28 pubs.rsc.org
R Xu, Y Zhao, Q Han, X Liu, H Cao, H Wen - Chinese Journal of Chemical …, 2018 - Elsevier
A database-based strategy of candidate generation was proposed for molecular design of new de-phenol extractants following the idea of finding new applications of existing …
Number of citations: 2 www.sciencedirect.com
PP Giovannini, O Bortolini, A Cavazzini, R Greco… - Green …, 2014 - pubs.rsc.org
Acetylacetoin synthase (AAS) from Bacillus licheniformis has been partially purified and immobilized on a silica support and its activity was tested under batch conditions in the homo-…
Number of citations: 23 pubs.rsc.org
R Xu, YH Zhao, QZ Han, PG Ning, HB Cao… - Journal of Cleaner …, 2020 - Elsevier
An innovative design and screening methodology of blended extractants was proposed, for co-extracting phenolic, polycyclic aromatic hydrocarbons (PAHs) and nitrogen heterocyclic …
Number of citations: 13 www.sciencedirect.com
J García-Beleño, E Rodríguez de San Miguel - Chemical Papers, 2022 - Springer
A polymeric inclusion membrane using di-(2-ethylhexyl)phosphoric acid (D2EHPA) as carrier, 2-nitrophenyl octyl ether (2NPOE) as plasticizer, and cellulose triacetate (CTA) as base …
Number of citations: 2 link.springer.com

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